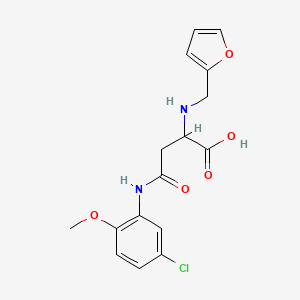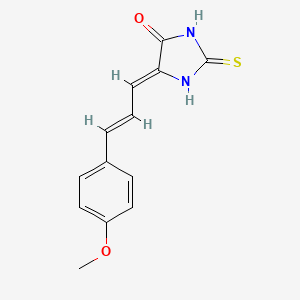
(3Z)-3-(2-phenylhydrazinylidene)-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-(2-phenylhydrazinylidene)-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a phenylhydrazine moiety, a piperidine ring, and an indole core, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(2-phenylhydrazinylidene)-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 2-phenylhydrazine with an appropriate indole derivative. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety into corresponding amines.
Substitution: The phenyl ring and piperidine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, it may be used in the synthesis of dyes, pigments, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- (3Z)-3-(2-phenylhydrazinylidene)-1-(methyl)-1,3-dihydro-2H-indol-2-one
- (3Z)-3-(2-phenylhydrazinylidene)-1-(ethyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
The presence of the piperidine ring in (3Z)-3-(2-phenylhydrazinylidene)-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one distinguishes it from other similar compounds. This structural feature may enhance its binding affinity and specificity for certain molecular targets, leading to improved biological activity.
Propiedades
Fórmula molecular |
C20H22N4O |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-phenyldiazenyl-1-(piperidin-1-ylmethyl)indol-2-ol |
InChI |
InChI=1S/C20H22N4O/c25-20-19(22-21-16-9-3-1-4-10-16)17-11-5-6-12-18(17)24(20)15-23-13-7-2-8-14-23/h1,3-6,9-12,25H,2,7-8,13-15H2 |
Clave InChI |
YPQSVGLGBMLMQO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline](/img/structure/B11613653.png)
![(3E)-6-(ethylsulfonyl)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11613658.png)
![6-imino-N-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613670.png)

![ethyl 2-[(3-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B11613701.png)
![ethyl 2-{(4E)-4-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11613707.png)
![methyl (5E)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11613712.png)

![3-[(4-bromophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11613728.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11613737.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11613738.png)
![N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11613745.png)
![(3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11613746.png)

